

# Structure-activity relationship (SAR) studies of "Methyl 6-aminopyrazine-2-carboxylate" derivatives.

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## Compound of Interest

**Compound Name:** Methyl 6-aminopyrazine-2-carboxylate

**Cat. No.:** B569821

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A comprehensive guide to the structure-activity relationship (SAR) of pyrazine-2-carboxylate derivatives, with a focus on analogs of **Methyl 6-aminopyrazine-2-carboxylate**. This guide provides a comparative analysis of various derivatives, their biological activities supported by experimental data, and detailed methodologies for key experiments.

## Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.<sup>[1][2]</sup> The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms, is a key scaffold in several approved drugs.<sup>[1]</sup> **Methyl 6-aminopyrazine-2-carboxylate** and its analogs, particularly pyrazine-2-carboxamides, have been extensively studied, leading to the discovery of potent therapeutic agents. Pyrazinamide, a first-line antitubercular drug, is a notable example, which is a prodrug converted to its active form, pyrazinoic acid, by mycobacterial enzymes.<sup>[3][4]</sup> This guide focuses on the structure-activity relationships of these derivatives, primarily exploring their efficacy as antitubercular agents and kinase inhibitors.

## Data Presentation: Quantitative SAR of Pyrazine Derivatives

The following tables summarize the quantitative data from various SAR studies, highlighting how structural modifications to the pyrazine core influence biological activity.

## Table 1: Antitubercular Activity of Pyrazine-2-Carboxamide Derivatives

This table presents the in vitro activity of various N-substituted pyrazine-2-carboxamides against *Mycobacterium tuberculosis*. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds.

Compound ID	R1 (Position 5)	R2 (Position 6)	N-Substituent	MIC (µg/mL) vs. <i>M. tuberculosis</i> H37Rv	Reference
PZA	H	H	H	<6.25	[5]
7i	H	H	3-iodo-4-methylphenyl	<2	[6]
7l	H	H	2-bromo-3-methylphenyl	<2	[6]
2o	tert-butyl	Cl	3,5-bis(trifluoromethyl)phenyl	>90% inhibition at 6.25 µg/mL	[4][7]
2m	H	Cl	3,5-bis(trifluoromethyl)phenyl	-	[7]
P10	H	NH <sub>2</sub>	4-(6-aminopyrimidinyl)piperazine-1-yl	-	[8]
17	H	NH <sub>2</sub>	2,4-dimethoxyphenyl	12.5	[9]

Note: Some studies report activity as percent inhibition at a fixed concentration.

Key SAR Insights for Antitubercular Activity:

- N-Substitution: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic rings with specific halogen substitutions, such as iodo and bromo groups, have been shown to enhance antimycobacterial potency.[6]
- Pyrazine Ring Substitution: Modifications at the 5 and 6 positions of the pyrazine ring also modulate activity. For instance, a tert-butyl group at position 5 and a chloro group at position 6, in combination with a 3,5-bis(trifluoromethyl)phenyl amide, resulted in high antitubercular activity.[4][7]
- Lipophilicity: A correlation between increased lipophilicity and higher antitubercular activity has been observed in some series of derivatives.[4][7]

## Table 2: Kinase Inhibitory Activity of 2,6-Disubstituted Pyrazines

This table showcases the inhibitory activity of 2,6-disubstituted pyrazine derivatives against protein kinases, which are crucial targets in cancer therapy.[10][11]

Compound ID	R (Position 6)	Target Kinase	IC <sub>50</sub> (nM)	Reference
6c	6-isopropoxyindole	CSNK2A	<10	[12]
7c	ortho-methoxy aniline	CSNK2A	<10	[12]
4e	benzyl	CSNK2A	10-100	[12]
12b	Not Specified	CK2	-	[13]
14f	Not Specified	PIM kinase	-	[13]

Note: The 2-position is substituted with a 4-carboxyphenyl group in compounds 6c, 7c, and 4e.

Key SAR Insights for Kinase Inhibition:

- Substitution at Position 2: A 4-carboxyphenyl substituent at the 2-position of the pyrazine ring is often optimal for potent inhibition of kinases like CSNK2A, as the carboxylic acid can interact with key residues in the ATP-binding site.[12]
- Substitution at Position 6: The substituent at the 6-position plays a crucial role in determining both potency and selectivity. For instance, incorporating a 6-isopropoxyindole or an ortho-methoxy aniline at this position leads to potent CSNK2A inhibitors.[12]
- Conformation: The planarity of the ring systems can influence inhibitor binding.[12]

## Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

### Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against *Mycobacterium tuberculosis*.[5]

- Preparation of Inoculum: A suspension of *M. tuberculosis* H37Rv is prepared in Middlebrook 7H9 broth, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final concentration of approximately  $10^5$  colony-forming units (CFU)/mL.
- Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in microtiter plates.
- Incubation: The mycobacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 37°C for 5-7 days.
- Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
- Data Analysis: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

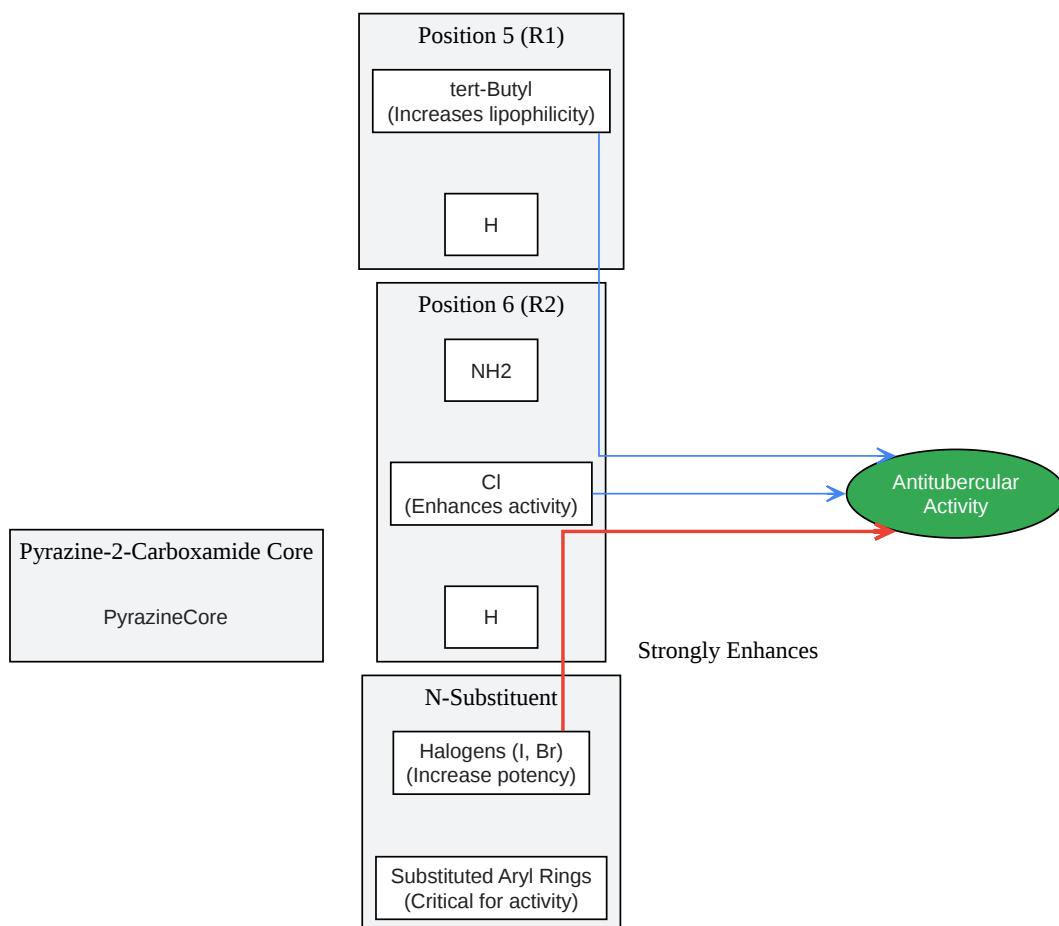
## Kinase Inhibition Assay (e.g., CSNK2A)

This protocol describes a typical in vitro assay to measure the inhibitory activity of compounds against a specific protein kinase.[14]

- Reaction Mixture Preparation: The assay is performed in a buffer solution containing the purified kinase enzyme (e.g., recombinant human CSNK2A), a specific substrate peptide, and ATP.
- Compound Addition: The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
- Initiation of Reaction: The kinase reaction is initiated by the addition of [ $\gamma$ -<sup>33</sup>P]ATP. The mixture is incubated at room temperature for a specified period (e.g., 10 minutes) to allow for phosphorylation of the substrate.
- Stopping the Reaction: The reaction is terminated by the addition of an acidic solution, such as 3% phosphoric acid.
- Measurement of Phosphorylation: The phosphorylated substrate is captured on a phosphocellulose plate. After washing to remove unincorporated radiolabeled ATP, the radioactivity on the plate is measured using a scintillation counter. The IC<sub>50</sub> value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

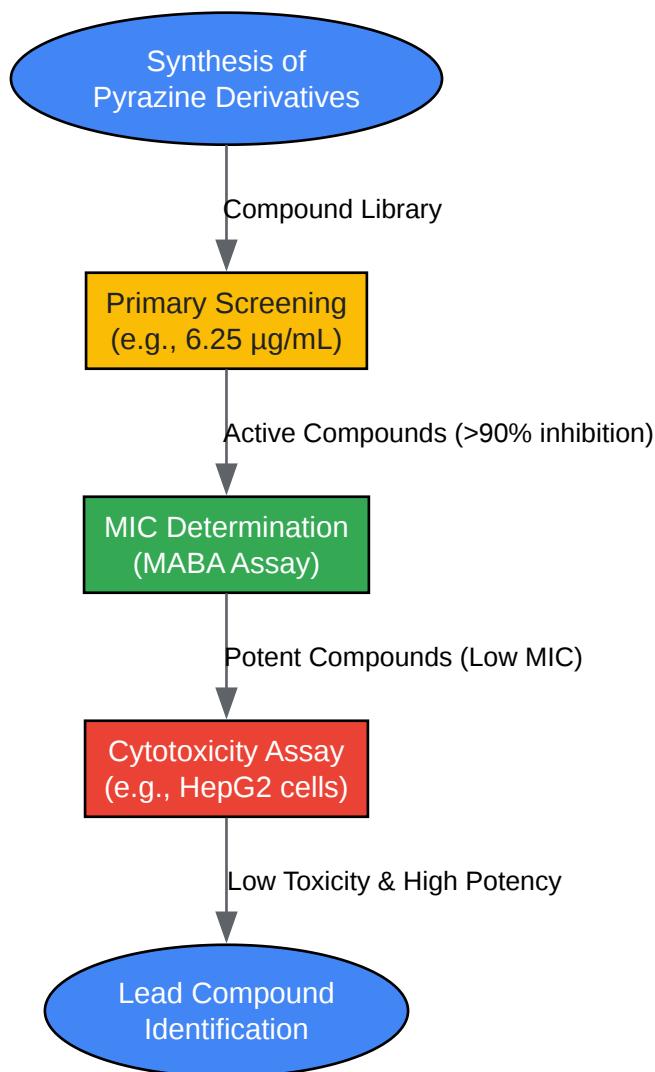
## Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts from the SAR studies.



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Caption: SAR summary for antitubercular pyrazine-2-carboxamide derivatives.



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Caption: Experimental workflow for screening antitubercular compounds.

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